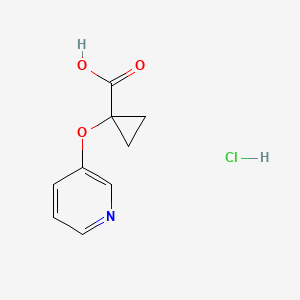
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring attached to a pyridin-3-yloxy group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyridin-3-yloxy group. One common method involves the reaction of a cyclopropane derivative with pyridin-3-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridin-3-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Comparison: 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of the pyridin-3-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
1-pyridin-3-yloxycyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(12)9(3-4-9)13-7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |
InChI Key |
FDARBSLGELSTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




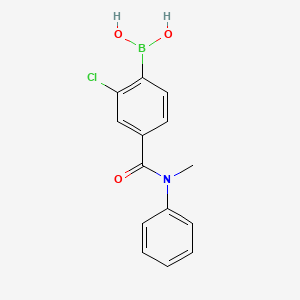


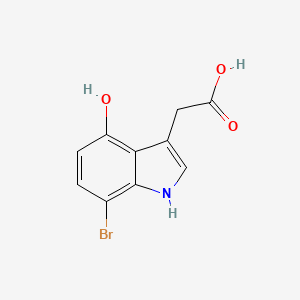
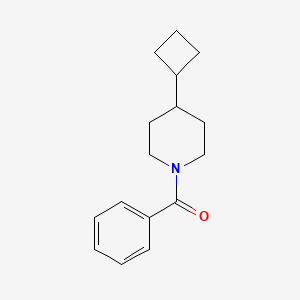
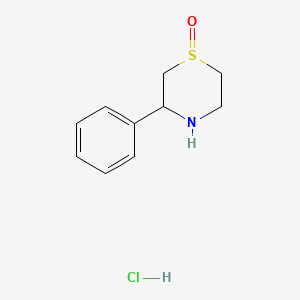
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)
![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
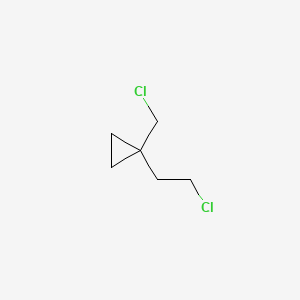
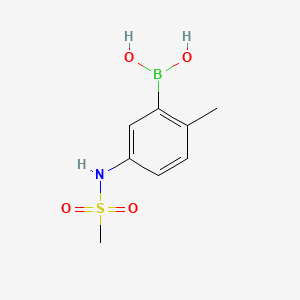
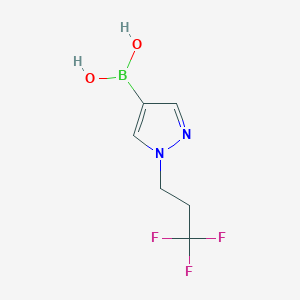
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
